Anti-HIV Activity of Euonymine Relative to AZT and In-Class Sesquiterpene Pyridine Alkaloids
Euonymine demonstrates anti-HIV activity with an EC50 value in the range of <0.1–1.0 μg/mL against HIV-1, a potency range comparable to that of the positive control AZT (EC50 = 0.012 μg/mL) [1]. In a direct comparative analysis of 15 structurally related sesquiterpene pyridine alkaloids, Euonymine (compound 96) clustered within the most potent subset alongside neoeuonymine (97), wilfordine (84), wilfortrine (85), and hypoglaunine A/B (86/87), all exhibiting EC50 values <0.1–1.0 μg/mL [2]. In contrast, structurally analogous compounds such as triptonine A (88) and hypoglaunine A (83) displayed markedly reduced potency with EC50 values of 2.5 μg/mL and 13.4 μg/mL, respectively [2]. The therapeutic index (TI) for Euonymine and its potent cohort ranged from 11.3 to >1000, compared to AZT's TI of 41,667 μg/mL [2].
| Evidence Dimension | Anti-HIV activity (EC50) |
|---|---|
| Target Compound Data | EC50 <0.1–1.0 μg/mL |
| Comparator Or Baseline | AZT (positive control): EC50 = 0.012 μg/mL; Triptonine A: EC50 = 2.5 μg/mL; Hypoglaunine A: EC50 = 13.4 μg/mL |
| Quantified Difference | Euonymine is ~2- to 13-fold more potent than triptonine A and hypoglaunine A within the same alkaloid series |
| Conditions | In vitro anti-HIV assay; specific cell line not explicitly detailed in the review compilation |
Why This Matters
For researchers developing anti-HIV screening panels or investigating Celastraceae-derived antivirals, Euonymine represents a validated member of the high-potency subset, enabling direct SAR comparisons with lower-potency analogs like triptonine A.
- [1] Duan H, Takaishi Y, Imakura Y, Jia Y, Li D, Cosentino LM, Lee KH. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents. J Nat Prod. 2000;63(3):357-361. View Source
- [2] Lall N, Verma S. Naturally Occurring Alkaloids with Anti-HIV Activity. In: Medicinal Plants for Cosmetics, Health and Diseases. CRC Press; 2022. View Source
